Cas no 74268-51-2 (2,3-Pentadienoic acid,ethyl ester)
2,3-Pentadienoic acid,ethyl ester Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Pentadienoic acid,ethyl ester
- Ethyl2,3-pentadienoate
- ethyl penta-2,3-dienoate
- Ethyl-2,3-pentadienoate
- 2,3-Pentadienoic acid ethyl ester
- JGEKOPSQLCPNGA-UHFFFAOYSA-N
- DTXSID90336421
- penta-2,3-dienoic acid ethyl ester
- AKOS006371277
- Ethyl 2,3-pentadienoate, technical grade, >85%
- 2,3-Pentadienoic acid-, ethyl ester
- 74268-51-2
- Ethyl 2,3-pentadienoate #
- SCHEMBL307663
- EN300-7463694
- starbld0014084
- Ethyl 2,3-pentadienoate
-
- MDL: MFCD18632581
- Inchi: 1S/C7H10O2/c1-3-5-6-7(8)9-4-2/h3,6H,4H2,1-2H3
- InChI Key: JGEKOPSQLCPNGA-UHFFFAOYSA-N
- SMILES: O(C(C=C=CC)=O)CC
Computed Properties
- Exact Mass: 126.068079557g/mol
- Monoisotopic Mass: 126.068079557g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Flash Point: Degrees Fahrenheit:123.8°F
Degrees Celsius:51°C - Refractive Index: n20/D 1.464
2,3-Pentadienoic acid,ethyl ester Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H226-H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:UN 1993C 3 / PGIII
- WGK Germany:3
- Hazard Category Code: 36
- Safety Instruction: 26
-
Hazardous Material Identification:
- Storage Condition:−20°C
2,3-Pentadienoic acid,ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 714984-500MG |
Ethyl 2,3-pentadienoate |
74268-51-2 | >85% | 500mg |
¥1157.93 | 2023-11-27 | |
| Enamine | EN300-7463694-0.05g |
ethyl penta-2,3-dienoate |
74268-51-2 | 95% | 0.05g |
$262.0 | 2024-05-23 | |
| Enamine | EN300-7463694-0.1g |
ethyl penta-2,3-dienoate |
74268-51-2 | 95% | 0.1g |
$392.0 | 2024-05-23 | |
| Enamine | EN300-7463694-0.25g |
ethyl penta-2,3-dienoate |
74268-51-2 | 95% | 0.25g |
$559.0 | 2024-05-23 | |
| Enamine | EN300-7463694-0.5g |
ethyl penta-2,3-dienoate |
74268-51-2 | 95% | 0.5g |
$879.0 | 2024-05-23 | |
| Enamine | EN300-7463694-1.0g |
ethyl penta-2,3-dienoate |
74268-51-2 | 95% | 1.0g |
$1129.0 | 2024-05-23 | |
| Enamine | EN300-7463694-2.5g |
ethyl penta-2,3-dienoate |
74268-51-2 | 95% | 2.5g |
$2211.0 | 2024-05-23 | |
| Enamine | EN300-7463694-5.0g |
ethyl penta-2,3-dienoate |
74268-51-2 | 95% | 5.0g |
$3273.0 | 2024-05-23 | |
| Enamine | EN300-7463694-10.0g |
ethyl penta-2,3-dienoate |
74268-51-2 | 95% | 10.0g |
$4852.0 | 2024-05-23 | |
| 1PlusChem | 1P005Z5G-50mg |
2,3-Pentadienoic acid,ethyl ester |
74268-51-2 | 95% | 50mg |
$375.00 | 2024-04-21 |
2,3-Pentadienoic acid,ethyl ester Related Literature
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
Additional information on 2,3-Pentadienoic acid,ethyl ester
Research Brief on 2,3-Pentadienoic Acid, Ethyl Ester (CAS: 74268-51-2): Recent Advances and Applications
2,3-Pentadienoic acid, ethyl ester (CAS: 74268-51-2) is a chemically significant allenic ester that has garnered attention in recent years due to its versatile applications in organic synthesis, medicinal chemistry, and material science. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, reactivity, and potential biomedical applications. The compound's unique allenic structure, characterized by cumulated double bonds, makes it a valuable intermediate in the construction of complex molecular architectures.
Recent studies have explored novel synthetic routes to 2,3-pentadienoic acid, ethyl ester, emphasizing green chemistry principles. A 2023 publication in Journal of Organic Chemistry reported a catalytic asymmetric synthesis using chiral palladium complexes, achieving high enantioselectivity (up to 98% ee). This advancement addresses previous challenges in stereocontrol, opening new possibilities for the preparation of enantiopure allenic derivatives. Concurrently, computational studies have provided insights into the compound's conformational dynamics, revealing a preference for orthogonal π-orbital alignment that influences its reactivity patterns.
In pharmaceutical research, 2,3-pentadienoic acid derivatives have shown promising bioactivity profiles. A 2024 European Journal of Medicinal Chemistry study demonstrated that structural analogs exhibit potent inhibition (IC50 = 0.8 μM) against Mycobacterium tuberculosis enoyl-ACP reductase, a validated drug target. The ethyl ester derivative's improved membrane permeability, compared to carboxylate forms, suggests its potential as a prodrug moiety. Additionally, its role as a Michael acceptor has been exploited in covalent inhibitor design for oncology targets, particularly in KRAS-mutant cancers.
Material science applications have also emerged, with the compound serving as a building block for conjugated polymers. Research published in ACS Applied Materials & Interfaces (2023) detailed its incorporation into donor-acceptor copolymers exhibiting unusual charge transport properties. The allenic moiety's distorted geometry introduces controlled defects in π-conjugation, enabling fine-tuning of optoelectronic characteristics for organic semiconductor devices.
Safety and handling considerations have been updated in recent regulatory assessments. The European Chemicals Agency's 2024 evaluation confirms the compound's classification as a skin irritant (Category 2) but found no evidence of mutagenicity. Novel stabilization methods using radical scavengers have been patented (WO2023124567) to address its tendency toward [2+2] cyclodimerization during storage.
Future research directions highlighted in recent review articles include: (1) development of continuous flow synthesis protocols to enhance scalability, (2) exploration of biocatalytic approaches for sustainable production, and (3) systematic investigation of structure-activity relationships in antimicrobial applications. The compound's versatility positions it as a key player in multidisciplinary research at the chemistry-biology interface.
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